3-({[(4-fluorophenyl)thio]acetyl}amino)benzoic acid
Overview
Description
3-({[(4-fluorophenyl)thio]acetyl}amino)benzoic acid, also known as FABAC, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. FABAC is a derivative of benzoic acid and contains a thioacetyl group and a fluorine atom on the phenyl ring.
Mechanism of Action
The mechanism of action of 3-({[(4-fluorophenyl)thio]acetyl}amino)benzoic acid is not well understood. However, it is believed that 3-({[(4-fluorophenyl)thio]acetyl}amino)benzoic acid reacts with thiols through a thioacylation reaction, forming a fluorescent adduct. The exact mechanism of this reaction is still being studied.
Biochemical and Physiological Effects:
3-({[(4-fluorophenyl)thio]acetyl}amino)benzoic acid has not been extensively studied for its biochemical and physiological effects. However, studies have shown that 3-({[(4-fluorophenyl)thio]acetyl}amino)benzoic acid is non-toxic to cells and has low cytotoxicity. 3-({[(4-fluorophenyl)thio]acetyl}amino)benzoic acid has also been shown to be stable in biological environments, making it a useful tool for detecting thiols in biological samples.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-({[(4-fluorophenyl)thio]acetyl}amino)benzoic acid is its high selectivity and sensitivity for thiols. 3-({[(4-fluorophenyl)thio]acetyl}amino)benzoic acid can detect thiols at low concentrations, making it a useful tool for detecting thiols in biological samples. 3-({[(4-fluorophenyl)thio]acetyl}amino)benzoic acid is also relatively easy to synthesize and can be produced in a laboratory setting with moderate difficulty.
One of the limitations of 3-({[(4-fluorophenyl)thio]acetyl}amino)benzoic acid is its limited applications. 3-({[(4-fluorophenyl)thio]acetyl}amino)benzoic acid is primarily used for the detection of thiols and has not been extensively studied for other applications. 3-({[(4-fluorophenyl)thio]acetyl}amino)benzoic acid also has limited solubility in water, which can make it difficult to use in biological samples.
Future Directions
There are several future directions for the study of 3-({[(4-fluorophenyl)thio]acetyl}amino)benzoic acid. One potential direction is the development of 3-({[(4-fluorophenyl)thio]acetyl}amino)benzoic acid-based fluorescent probes for the detection of other biomolecules, such as amino acids and nucleic acids. Another potential direction is the synthesis of 3-({[(4-fluorophenyl)thio]acetyl}amino)benzoic acid derivatives with improved solubility and selectivity for thiols. 3-({[(4-fluorophenyl)thio]acetyl}amino)benzoic acid-based metal complexes also have potential applications in catalysis and drug delivery and could be studied further. Overall, 3-({[(4-fluorophenyl)thio]acetyl}amino)benzoic acid has shown significant potential in various scientific research applications and warrants further study.
Scientific Research Applications
3-({[(4-fluorophenyl)thio]acetyl}amino)benzoic acid has shown potential in various scientific research applications. One of the most significant applications is its use as a fluorescent probe for the detection of thiols. 3-({[(4-fluorophenyl)thio]acetyl}amino)benzoic acid exhibits strong fluorescence when it reacts with thiols, making it a useful tool for detecting thiols in biological samples. 3-({[(4-fluorophenyl)thio]acetyl}amino)benzoic acid has also been used as a ligand for the synthesis of metal complexes, which have potential applications in catalysis and drug delivery.
properties
IUPAC Name |
3-[[2-(4-fluorophenyl)sulfanylacetyl]amino]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO3S/c16-11-4-6-13(7-5-11)21-9-14(18)17-12-3-1-2-10(8-12)15(19)20/h1-8H,9H2,(H,17,18)(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUYUCDGFUVBWMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CSC2=CC=C(C=C2)F)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-({[(4-Fluorophenyl)sulfanyl]acetyl}amino)benzoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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